molecular formula C8H6N2O2 B1280088 5-Hydroxy-1,8-naphthyridin-2(1H)-one CAS No. 37905-96-7

5-Hydroxy-1,8-naphthyridin-2(1H)-one

Cat. No. B1280088
CAS RN: 37905-96-7
M. Wt: 162.15 g/mol
InChI Key: GEHOMMDYWHHJTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of naphthyridine derivatives has been explored through various methods. One approach involves the DBU catalyzed condensation reaction of 2-aminochromone-3-carboxaldehyde with 4-hydroxy-1-methylquinolin-2(1H)-one, leading to the formation of a novel compound, 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione . Another synthesis route described the creation of a 1,8-naphthyridin-5-one derivative using an intramolecular 1,3-dipolar cycloaddition reaction starting from 2-chloronicotinic acid . Additionally, a new efficient route to synthesize 3-substituted 4-hydroxy-1,8-naphthyridin-2(1H)-ones was reported, which involved the reaction of 2-methyl-4H-pyrido[2,3-d][3,1]oxazin-4-one with active methylene compounds . A one-pot pseudo five-component reaction mediated by sodium hydroxide was also employed to synthesize highly functionalized [1,6]-naphthyridines .

Molecular Structure Analysis

The molecular structure of the synthesized naphthyridine derivatives was elucidated using various spectroscopic techniques. Density Functional Theory (DFT) calculations were performed to investigate the equilibrium geometry of the novel compound 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione, and the results included total energy, energy of HOMO and LUMO, and Mulliken atomic charges . The structural elucidation of other synthesized compounds was performed by 1H NMR and mass spectroscopic data .

Chemical Reactions Analysis

The chemical reactivity of naphthyridine derivatives was explored through their interactions with various reagents. The reaction of 2-methyl-4H-pyrido[2,3-d][3,1]oxazin-4-one with active methylene compounds is an example of how naphthyridine derivatives can be modified to produce compounds with different substituents, which can significantly alter their chemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives were characterized by their spectral data and physical characteristics. The electronic absorption spectra of the novel compound 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione were measured in polar and nonpolar solvents, and the observed bands were discussed using TD-DFT calculations . The spectral data and physical characteristics of other synthesized naphthyridine derivatives were also reported, providing insights into their potential pharmaceutical applications .

Relevant Case Studies

Some of the synthesized naphthyridine derivatives were tested for their anticancer activity. Notably, the compounds 1H-4,5-dihydro-3-(3-hydroxy-2-naphthyl)-4-substituted-1,2,4-triazoline-5-thiones showed a cytotoxic effect on some cancer cell lines, which was compared with the control agent 5-fluorouracil . This highlights the potential of naphthyridine derivatives in the development of new anticancer agents.

Scientific Research Applications

Synthesis and Chemical Properties

5-Hydroxy-1,8-naphthyridin-2(1H)-one derivatives are synthesized through various chemical processes, exhibiting a wide range of biological activities. For instance, efficient synthetic routes have been developed for substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones, highlighting the versatility of this compound in organic chemistry and medicinal applications (Fadel et al., 2014).

Biological and Pharmacological Activities

1,8-Naphthyridine derivatives, including 5-hydroxy variants, have shown a broad spectrum of biological activities. These compounds have been studied for their potential in treating various diseases, including cancer and viral infections. For example, naphthyridine derivatives have been repositioned as cytotoxic agents for cancer therapeutics, with certain modifications enhancing their antiviral and cytotoxic properties (Zeng et al., 2012).

Material Science and Other Applications

Beyond biological applications, naphthyridine derivatives have been explored in material science and as corrosion inhibitors, demonstrating the compound's versatility across different scientific fields. For example, studies have shown the potential of naphthyridine derivatives as effective corrosion inhibitors for metals in acidic environments, indicating their utility in industrial applications (Singh et al., 2016).

Safety And Hazards

The safety information available indicates that 5-Hydroxy-1,8-naphthyridin-2(1H)-one may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1,8-dihydro-1,8-naphthyridine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-6-3-4-9-8-5(6)1-2-7(12)10-8/h1-4H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHOMMDYWHHJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40493614
Record name 1,8-Naphthyridine-2,5(1H,8H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-1,8-naphthyridin-2(1H)-one

CAS RN

37905-96-7
Record name 1,8-Naphthyridine-2,5(1H,8H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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